2-[Benzyl(trimethylsilyl)amino]heptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(trimethylsilyl)amino]heptanenitrile is a chemical compound with the molecular formula C17H28N2Si and a molecular weight of 288.5 g/mol . This compound is characterized by the presence of a benzyl group, a trimethylsilyl group, and a heptanenitrile backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-[Benzyl(trimethylsilyl)amino]heptanenitrile involves several steps. One common method includes the reaction of heptanenitrile with benzylamine and trimethylsilyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[Benzyl(trimethylsilyl)amino]heptanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-[Benzyl(trimethylsilyl)amino]heptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(trimethylsilyl)amino]heptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl and trimethylsilyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-[Benzyl(trimethylsilyl)amino]heptanenitrile can be compared with other similar compounds such as:
2-[Benzyl(methyl)amino]ethan-1-ol: This compound has a similar structure but with a different backbone, leading to different chemical properties and applications.
Heptanenitrile, 2-[(phenylmethyl)(trimethylsilyl)amino]: This is another closely related compound with similar functional groups but different molecular arrangements.
Properties
CAS No. |
919789-35-8 |
---|---|
Molecular Formula |
C17H28N2Si |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-[benzyl(trimethylsilyl)amino]heptanenitrile |
InChI |
InChI=1S/C17H28N2Si/c1-5-6-8-13-17(14-18)19(20(2,3)4)15-16-11-9-7-10-12-16/h7,9-12,17H,5-6,8,13,15H2,1-4H3 |
InChI Key |
FPLYEBDIUBYHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#N)N(CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.